molecular formula C10H10Cl2 B11722227 [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Cat. No.: B11722227
M. Wt: 201.09 g/mol
InChI Key: ALOXCDWHUMEDFU-UHFFFAOYSA-N
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Description

[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene, also known as 3-Chloro-2-chloromethyl-1-propene, is a chemical compound with the molecular formula C4H6Cl2. It is a colorless to yellow liquid with a distinct odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-chloromethyl-1-propene can be synthesized through a multi-step reaction process. One common method involves the use of 2-amino-2-hydroxymethylpropane-1,3-diol as a starting material. This compound undergoes a series of reactions, including chlorination and dehydrochlorination, to produce the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-2-chloromethyl-1-propene typically involves the chlorination of propene derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and at specific temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-chloromethyl-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-chloromethyl-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-chloromethyl-1-propene involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the inhibition of specific enzymes or the formation of complex organic structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(chloromethyl)ethylene
  • Methallyl dichloride
  • 2-Chloromethyl-3-chloropropene

Uniqueness

3-Chloro-2-chloromethyl-1-propene is unique due to its specific reactivity and the ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in organic synthesis, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

[3-chloro-2-(chloromethyl)prop-1-enyl]benzene

InChI

InChI=1S/C10H10Cl2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6H,7-8H2

InChI Key

ALOXCDWHUMEDFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(CCl)CCl

Origin of Product

United States

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